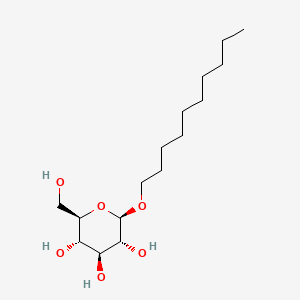

Decyl beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041208 | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58846-77-8, 59947-99-8 | |

| Record name | Decyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triton X 190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Critical Micelle Concentration of Decyl β-D-glucopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Decyl β-D-glucopyranoside and its Aggregation Behavior

Decyl β-D-glucopyranoside (C16H32O6, Molar Mass: 320.4 g/mol ) is a non-ionic surfactant valued across the pharmaceutical and biotechnological sectors for its mildness and efficacy in solubilizing membrane proteins.[1][2] Derived from renewable resources like corn starch and fatty alcohols from coconut or palm oils, it represents a class of environmentally benign alkyl polyglucosides.[2] Its molecular architecture, featuring a hydrophilic glucose headgroup and a ten-carbon hydrophobic alkyl tail, dictates its amphiphilic nature and its utility in research and formulation.[1][3]

A pivotal characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to spontaneously self-assemble into organized aggregates known as micelles.[4] Below the CMC, the surfactant primarily exists as monomers, which can adsorb at interfaces like the air-water surface, progressively lowering the surface tension.[4] Once the CMC is reached and the surface is saturated, any further addition of the surfactant leads to the formation of micelles in the bulk solution, and properties such as surface tension, conductivity, and light scattering change abruptly.[5][6]

For drug development professionals and researchers, the CMC is a critical parameter. It governs the surfactant's efficiency in processes like solubilization, where micelles encapsulate hydrophobic molecules, and in stabilizing emulsions and suspensions.[4][7] A precise understanding of the CMC of Decyl β-D-glucopyranoside is therefore essential for optimizing formulations, ensuring the stability of protein-detergent complexes, and designing effective drug delivery systems.

Reported CMC Values for Decyl β-D-glucopyranoside

The CMC of Decyl β-D-glucopyranoside is not a single, immutable value but can vary depending on the analytical method, temperature, and purity of the sample.[8] However, a general consensus in the scientific literature places its CMC in the low millimolar range.

| Reported CMC (mM) | Method of Determination | Temperature (°C) | Source |

| 2.2 | Surface Tension | 25 | Shinoda et al., 1961[9] |

| 0.8 | Not specified | Not specified | Cayman Chemical[1] |

| ~2.0 | Not specified | Not specified | MedchemExpress.com[10] |

This table summarizes representative values from scientific literature and technical data sheets. Researchers should consider that commercial preparations of "Decyl Glucoside" can be a mixture of alkyl glucosides with varying chain lengths (C8-C16), which can influence the measured CMC.[11]

Methodologies for CMC Determination

Several robust analytical techniques can be employed to empirically determine the CMC of non-ionic surfactants like Decyl β-D-glucopyranoside. The choice of method often depends on the required precision, available instrumentation, and the specific properties of the surfactant system being studied. Tensiometry and fluorescence spectroscopy are particularly well-suited and commonly used for non-ionic surfactants.[12]

Surface Tensiometry

Principle of Causality: Surface tensiometry is a direct and widely used method for determining the CMC.[13] The underlying principle is that surfactant monomers are surface-active; they migrate to the air-water interface and orient themselves to reduce the system's free energy, thereby lowering the surface tension. As the bulk concentration of the surfactant increases, the surface becomes progressively more populated with monomers until it is saturated. At this point, micelle formation becomes energetically favorable. Any further increase in surfactant concentration adds to the micelle population in the bulk solution rather than to the interface, causing the surface tension to remain relatively constant.[4] The concentration at which this transition occurs, observed as a sharp inflection point in a plot of surface tension versus the logarithm of concentration, is the CMC.[5]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Decyl β-D-glucopyranoside (e.g., 20 mM) in high-purity deionized water or a relevant buffer. Ensure complete dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 10 mM).

-

Instrument Calibration: Calibrate a surface tensiometer using a standard of known surface tension (e.g., pure water) at a controlled temperature (e.g., 25°C). The Wilhelmy plate or Du Noüy ring methods are commonly used.[14]

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Allow the reading to stabilize for each measurement to ensure equilibrium is reached.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines fitted to these two regions.[4]

Workflow Visualization:

Key Factors Influencing CMC

The self-assembly of surfactants is a dynamic equilibrium that is sensitive to experimental conditions. Researchers must control and report these variables for reproducible and comparable results.

-

Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. [15]This is often attributed to the decreased hydration of the hydrophilic headgroups, which favors the aggregation of monomers into micelles. [16]* Addition of Electrolytes : Unlike ionic surfactants, the CMC of non-ionic surfactants like Decyl β-D-glucopyranoside is only minimally affected by the addition of electrolytes (salts). [15]Ionic surfactants show a marked decrease in CMC with added salt due to the shielding of electrostatic repulsion between charged headgroups, an effect that is absent in non-ionic systems. [15][16]* Amphiphile Structure : The length of the hydrophobic alkyl chain is a dominant factor. A longer chain length increases the hydrophobicity of the surfactant, leading to a logarithmic decrease in the CMC. [15]For instance, Dodecyl β-D-glucopyranoside (C12 chain) has a lower CMC (~0.19 mM) than Decyl β-D-glucopyranoside (C10 chain, ~2.2 mM). [9]* Purity : The presence of impurities, particularly other surface-active molecules or residual alcohols from synthesis, can significantly affect the measured CMC. [16]This is why using a highly purified grade of surfactant is crucial for accurate determination.

Conclusion

The critical micelle concentration is a fundamental parameter that defines the behavior of Decyl β-D-glucopyranoside in solution. With a CMC value typically cited in the range of 0.8 to 2.2 mM, this non-ionic surfactant is efficient at forming the micellar structures essential for solubilizing membrane proteins and formulating advanced drug delivery systems. Accurate determination of the CMC, using robust methods such as surface tensiometry or fluorescence spectroscopy, is imperative for the successful application of this versatile surfactant in research and development. By understanding and controlling the factors that influence micellization, scientists can fully leverage the properties of Decyl β-D-glucopyranoside to achieve their experimental and formulation goals.

References

-

Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

AIP Publishing. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. Review of Scientific Instruments. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Retrieved from [Link]

-

Bio-protocol. (2021). Critical Micelle Concentration Measurement. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

University of Southern California (USC). (n.d.). Fluorescence Emission of Pyrene in Surfactant Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of surface tension titration for the determination of cmc values. Retrieved from [Link]

-

KINO Scientific Instrument Inc. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link]

-

Oxford Academic. (1961). Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Semantic Scholar. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Retrieved from [Link]

-

Pharmaceutical Journal. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

-

Realize Beauty. (2012). I've been researching surfactants – here are my notes. Retrieved from [Link]

-

Humblebee & Me. (2020). Decyl Glucoside. Retrieved from [Link]

-

ISSST KOLKATA. (n.d.). A Study of Performance Properties of Alkyl Poly(glucoside) and Sodium Dodecylsulfate in their Mixed Systems. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and characterization of alkyl polyglucoside surfactant: A pilot tool to industrial applications. Retrieved from [Link]

-

PubChem. (n.d.). Decyl Glucoside. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Decyl Glucoside | C16H32O6 | CID 62142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. justagriculture.in [justagriculture.in]

- 7. issstindian.org [issstindian.org]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. realizebeauty.wordpress.com [realizebeauty.wordpress.com]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 15. pharmacy180.com [pharmacy180.com]

- 16. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

The Art of Deconstruction: A Technical Guide to Membrane Solubilization by Decyl β-D-glucopyranoside

Foreword: The Imperative of Solubilization in Membrane Protein Research

Integral membrane proteins (IMPs) represent a significant fraction of the proteome and are the targets of a vast number of pharmaceuticals.[1] Their native environment, the lipid bilayer, presents a formidable challenge to their study. To unravel their structure, function, and interactions, they must first be gently coaxed from their lipid fortress into an aqueous environment. This delicate process, known as solubilization, is the cornerstone of membrane protein research.[2][3] The choice of detergent is paramount to success, as it must effectively disrupt the membrane while preserving the protein's native conformation and activity.[2][4]

This guide provides an in-depth exploration of the mechanism of action of a widely used non-ionic detergent, n-decyl-β-D-glucopyranoside (DMG), in membrane solubilization. We will delve into the physicochemical properties of DMG, the intricate stages of its interaction with the lipid bilayer, and the formation of the crucial protein-detergent-lipid mixed micelles that are the ultimate goal of this process.

Understanding the Tool: Physicochemical Properties of Decyl β-D-glucopyranoside

Decyl β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl glucoside family.[5] Its structure consists of a hydrophilic glucose headgroup and a hydrophobic ten-carbon alkyl chain.[6] This amphipathic nature is the key to its function in membrane solubilization.

| Property | Value | Source |

| Molecular Weight | 320.42 g/mol | [6][7] |

| Critical Micelle Concentration (CMC) | 2.2 mM | [7] |

| Aggregation Number | Varies with conditions | |

| Description | Non-ionic | [7] |

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent.[8][9] Below the CMC, detergent molecules exist as monomers in solution. As the concentration increases and surpasses the CMC, the monomers spontaneously self-assemble into micelles.[8][9] These micelles present a hydrophobic core and a hydrophilic exterior, a structure that is central to the solubilization process.

The Three-Stage Mechanism of Membrane Solubilization

The solubilization of a lipid bilayer by a detergent is a dynamic, concentration-dependent process that is widely described by a three-stage model.[10]

Stage 1: Partitioning of Detergent Monomers into the Lipid Bilayer

At detergent concentrations below the CMC, individual decyl β-D-glucopyranoside monomers partition into the outer leaflet of the lipid bilayer.[8] The hydrophobic decyl tail inserts itself amongst the acyl chains of the phospholipids, while the hydrophilic glucose headgroup remains at the aqueous interface. This initial intrusion perturbs the highly ordered structure of the membrane, causing an increase in its fluidity and permeability.

Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles

As the concentration of decyl β-D-glucopyranoside approaches and exceeds its CMC, the lipid bilayer becomes saturated with detergent monomers. This saturation induces significant mechanical strain on the membrane.[8] The bilayer can no longer maintain its lamellar structure and begins to break apart. This leads to the formation of small, curved, mixed micelles containing both lipids and detergent molecules.[8][11] Integral membrane proteins are incorporated into these nascent mixed micelles.

Stage 3: Complete Solubilization and Formation of Protein-Detergent-Lipid Complexes

With a further increase in the detergent concentration, the membrane is completely solubilized into a heterogeneous population of micelles. These include lipid-detergent mixed micelles and, crucially, protein-detergent-lipid mixed micelles. In these final complexes, the hydrophobic transmembrane domains of the integral membrane protein are shielded from the aqueous environment by a belt of decyl β-D-glucopyranoside molecules, with some associated native lipids often remaining.[2] The hydrophilic domains of the protein remain exposed to the solvent, thus keeping the entire complex soluble.

Experimental Protocol: Monitoring Membrane Solubilization

A common method to determine the optimal detergent concentration for solubilizing a membrane protein of interest is to perform a systematic screen.

Objective: To determine the minimal concentration of decyl β-D-glucopyranoside required to efficiently solubilize a target integral membrane protein.

Materials:

-

Isolated cell membranes containing the protein of interest.

-

Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

A stock solution of 10% (w/v) n-decyl-β-D-glucopyranoside.

-

Microcentrifuge tubes.

-

Ultracentrifuge.

-

SDS-PAGE and Western blotting reagents.

Methodology:

-

Prepare a dilution series of decyl β-D-glucopyranoside: In separate microcentrifuge tubes, prepare a range of detergent concentrations in the solubilization buffer (e.g., from 0.1% to 2% w/v).

-

Incubate membranes with detergent: Add a constant amount of the membrane preparation to each tube. The final protein concentration is typically in the range of 1-10 mg/mL.[2]

-

Solubilization: Incubate the samples with gentle agitation for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C).

-

Separation of soluble and insoluble fractions: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the non-solubilized membrane fragments.[12]

-

Analysis: Carefully collect the supernatant (the solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Quantification: Quantify the amount of the target protein in the soluble and insoluble fractions to determine the solubilization efficiency at each detergent concentration.

Causality and Field-Proven Insights

The choice of decyl β-D-glucopyranoside is often favored for its mild, non-denaturing properties, which are attributed to its non-ionic nature.[13][14] Unlike ionic detergents that can disrupt protein-protein interactions and lead to denaturation, non-ionic detergents like DMG primarily interact with the hydrophobic regions of the protein and lipids.[13]

The relatively high CMC of decyl β-D-glucopyranoside (2.2 mM) compared to other non-ionic detergents like dodecyl maltoside (DDM) (0.17 mM) means that it can be more easily removed by dialysis, which is advantageous for downstream applications such as reconstitution into liposomes or crystallization.[2][15]

It is crucial to work above the CMC to ensure the formation of micelles, which are the active species in solubilization.[2][9] However, excessively high detergent concentrations can lead to the progressive delipidation of the protein-detergent complex, which may destabilize some proteins that require specific lipid interactions for their function.[2] Therefore, the optimal detergent concentration is often a delicate balance between efficient solubilization and maintaining the structural and functional integrity of the target protein.

Conclusion: A Versatile Tool for Unlocking Membrane Protein Secrets

Decyl β-D-glucopyranoside is a powerful and versatile tool in the membrane protein researcher's arsenal. Its well-characterized mechanism of action, based on the three-stage model of membrane solubilization, allows for a rational approach to the extraction of integral membrane proteins from their native lipid environment. By understanding the physicochemical properties of this detergent and carefully optimizing the solubilization conditions, researchers can successfully isolate stable and active membrane proteins, paving the way for groundbreaking discoveries in structural biology and drug development.

References

-

Lichtenberg, D. (2013). The mechanism of detergent solubilization of lipid bilayers. PubMed. Retrieved from [Link]

-

How do detergents dissolve lipid membranes? (2020). LifeCanvas Technologies. Retrieved from [Link]

- le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86–111.

-

Khelashvili, G., et al. (2019). Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor. PMC. Retrieved from [Link]

-

le Maire, M., Champeil, P., & Møller, J. V. (2000). The mechanism of detergent solubilization of liposomes and protein-containing membranes. PubMed. Retrieved from [Link]

-

Arleth, L., et al. (2023). Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. Langmuir. Retrieved from [Link]

-

Otzen, D. E. (2011). Using micellar mole fractions to assess membrane protein stability in mixed micelles. PubMed. Retrieved from [Link]

-

Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. Retrieved from [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Detergent Purification of Membrane Proteins. (2023). JoVE. Retrieved from [Link]

- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105–117.

-

Cseh, S., et al. (2011). Comparison of the α and β isomeric forms of the detergent n-dodecyl-D-maltoside for solubilizing photosynthetic complexes from pea thylakoid membranes. PubMed. Retrieved from [Link]

-

Brady, M., et al. (2021). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PMC. Retrieved from [Link]

-

Decyl Glucoside. (n.d.). PubChem. Retrieved from [Link]

-

Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. (2025). PubMed Central. Retrieved from [Link]

-

Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. (2016). PMC. Retrieved from [Link]

-

Dodecyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

-

Decyl hexopyranoside. (n.d.). PubChem. Retrieved from [Link]

-

Duquesne, K., & Sturgis, J. N. (2010). Membrane Protein Solubilization. ResearchGate. Retrieved from [Link]

-

Wadsäter, M., et al. (2023). Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. PubMed. Retrieved from [Link]

-

Stetsenko, A., & Guskov, A. (2019). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. PMC. Retrieved from [Link]

-

García-Nafría, J., & Tate, C. G. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. PMC. Retrieved from [Link]

-

Cady, S. D., & Hong, M. (2010). Influence of Solubilizing Environments on Membrane Protein Structures. PMC. Retrieved from [Link]

-

Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. (2017). PMC. Retrieved from [Link]

-

Protein-Polymer Interactions Influence on the Stability of Polymeric Micelle Formulations. (2023). University of Illinois at Chicago. Retrieved from [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. (2016). PubMed Central. Retrieved from [Link]

-

Visualization of Detergent Solubilization of Membranes: Implications for the Isolation of Rafts. (2005). The Journal of Biological Chemistry. Retrieved from [Link]

-

Decyl-beta-D-glucopyranoside. (n.d.). Connora Technologies. Retrieved from [Link]

-

Octyl-ß-D-Glucopyranoside. (n.d.). SERVA Electrophoresis GmbH. Retrieved from [Link]

Sources

- 1. Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 3. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Decyl Glucoside | C16H32O6 | CID 62142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. lifecanvastech.com [lifecanvastech.com]

- 9. cusabio.com [cusabio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The mechanism of detergent solubilization of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Video: Detergent Purification of Membrane Proteins [jove.com]

- 14. nbinno.com [nbinno.com]

- 15. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

An In-Depth Technical Guide to Decyl β-D-glucopyranoside: Properties, Applications, and Experimental Analysis

Decyl β-D-glucopyranoside is a non-ionic surfactant that has garnered significant attention across various scientific and industrial domains, including biochemistry, drug delivery, and personal care. Its unique amphiphilic nature, stemming from a hydrophilic glucose head group and a hydrophobic decyl tail, imparts valuable properties such as effective solubilization of membrane proteins and excellent emulsifying capabilities.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of Decyl β-D-glucopyranoside, delving into its synthesis, critical quality attributes, and practical applications for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Decyl β-D-glucopyranoside is paramount for its effective application. These properties dictate its behavior in aqueous and non-aqueous environments and are crucial for formulation development and experimental design.

Physical Properties

Decyl β-D-glucopyranoside typically presents as a white to off-white powder or crystalline solid.[3][4] Its key physical characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₂O₆ | [1][5][6] |

| Molecular Weight | 320.42 g/mol | [1][6][7] |

| Appearance | White to off-white powder or crystals | [1][3][4] |

| Melting Point | 75-130 °C | [3] |

| Boiling Point | 476.5±45.0 °C at 760 mmHg | [3] |

| Density | 1.1±0.1 g/cm³ | [3] |

| Critical Micelle Concentration (CMC) | 0.8 mM to 2.2 mM in H₂O | [5][8][9] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml). Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml). Soluble in methanol. | [3][5][9] |

| Storage Temperature | -20°C | [3][5][9] |

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. For Decyl β-D-glucopyranoside, the reported CMC values range from 0.8 mM to 2.2 mM in aqueous solutions.[5][8][9] This relatively low CMC indicates its efficiency in forming micelles, which is a key aspect of its function as a solubilizing agent.

Chemical Properties and Structure

The chemical structure of Decyl β-D-glucopyranoside consists of a polar glucose head and a nonpolar ten-carbon alkyl chain. This amphipathic structure is the cornerstone of its surface-active properties.

Caption: Workflow for CMC determination using the surface tension method.

Safety and Handling

Decyl β-D-glucopyranoside is generally considered to be a mild and safe compound, especially for use in cosmetic and personal care products. [6][7]However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to wear personal protective equipment such as gloves and safety glasses. [10][11]Formulations containing n-decyl-β-D-glucopyranoside have been associated with allergic contact dermatitis in some individuals. [5]It is stable under normal conditions of use and storage and is not considered to be a hazardous substance. [10]

Conclusion

Decyl β-D-glucopyranoside is a versatile and valuable non-ionic surfactant with a favorable safety and environmental profile. Its well-defined physicochemical characteristics, particularly its low critical micelle concentration and mild nature, make it an indispensable tool in a wide array of research, pharmaceutical, and industrial applications. A thorough understanding of its properties and the appropriate experimental techniques for its characterization are essential for harnessing its full potential in scientific and developmental endeavors.

References

-

Decyl-β-D-Glucopyranoside - Blue Tiger Scientific. [Link]

-

Decyl glucoside - Wikipedia. [Link]

-

Decyl Glucoside Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant - PubMed. [Link]

-

Scheme 1 Synthesis of the decyl glycoside of D-glucose. - ResearchGate. [Link]

-

Decyl Glucoside | C16H32O6 | CID 62142 - PubChem. [Link]

-

decyl glucoside | interchimie. [Link]

- CN102786558A - Preparation method of decyl glucopyranoside - Google P

-

Decyl hexopyranoside | C16H32O6 | CID 4523964 - PubChem. [Link]

-

Decyl beta-D-glucopyranoside, | D5394-1G | SIGMA-ALDRICH | SLS. [Link]

-

DECYL GLUCOSIDE (CAPRYL GLYCOSIDE) - Ataman Kimya. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. echemi.com [echemi.com]

- 4. This compound, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Decyl glucoside - Wikipedia [en.wikipedia.org]

- 7. Decyl Glucoside | C16H32O6 | CID 62142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anatrace.com [anatrace.com]

- 9. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. interchimie.fr [interchimie.fr]

- 11. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Safe Laboratory Handling of Decyl β-D-glucopyranoside

Introduction: Understanding the Role of Decyl β-D-glucopyranoside in Modern Research

Decyl β-D-glucopyranoside is a non-ionic surfactant indispensable in the fields of biochemistry, proteomics, and drug development.[1][2] Its utility stems from its gentle yet effective ability to solubilize membrane proteins, preserving their native structure and function, a critical step in structural biology and functional assays.[3][4] Composed of a hydrophilic glucose head and a ten-carbon hydrophobic tail, its amphipathic nature allows it to form micelles that encapsulate membrane proteins, effectively extracting them from the lipid bilayer.[1][3]

Unlike harsher ionic detergents that can denature proteins, the non-ionic character of decyl β-D-glucopyranoside makes it a preferred choice for maintaining the biological integrity of sensitive protein complexes.[5] This guide provides an in-depth, experience-driven framework for its safe and effective use in a laboratory environment, moving beyond rote procedural lists to explain the scientific rationale behind recommended safety and handling protocols.

Physicochemical Properties: The "Why" Behind the Handling Procedures

A thorough understanding of a reagent's properties is the foundation of its safe and effective use. For decyl β-D-glucopyranoside, key parameters dictate its behavior in solution and inform our handling and storage strategies.

| Property | Value | Significance in the Lab |

| Molecular Formula | C₁₆H₃₂O₆ | Fundamental for calculating concentrations and solution preparations.[3][5] |

| Molecular Weight | 320.42 g/mol | Essential for accurate weighing and molarity calculations.[6][7] |

| Form | White to off-white crystalline powder | The powdered form necessitates specific handling to avoid inhalation.[5][8] |

| Critical Micelle Concentration (CMC) | ~2.2 mM | The concentration above which micelles form. Experiments requiring protein solubilization must use concentrations well above the CMC. A different source notes a CMC of 0.8 mM.[3] This variance highlights the importance of consulting the specific supplier's technical data. |

| Solubility | Soluble in methanol and sparingly soluble in PBS (pH 7.2) | Guides the choice of solvent for stock solution preparation.[3] |

| Storage Temperature | -20°C or 2-8°C | Proper storage is crucial for long-term stability and preventing degradation.[5] The solid form is often stored at -20°C for maximum stability (≥ 4 years), while ready-made solutions may be kept at 2-8°C.[3] |

Note: Values can vary slightly between manufacturers. Always consult the Certificate of Analysis for lot-specific data.

Hazard Identification and Risk Assessment: A Proactive Approach

While decyl β-D-glucopyranoside is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a cavalier attitude is scientifically unsound.[9] Effective laboratory practice is built on proactive risk assessment rather than reactive hazard mitigation.

The primary risks associated with the solid form are mechanical irritation from inhalation of the fine powder and eye contact. Although not considered a skin irritant in most safety data sheets, formulations containing it have been linked to allergic contact dermatitis in some contexts, warranting prudent handling.[3]

Logical Workflow for Risk Assessment & PPE Selection

The following diagram illustrates a self-validating system for determining the appropriate level of personal protective equipment (PPE).

Caption: Risk Assessment and PPE Selection Workflow.

Core Laboratory Handling Protocols

Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory:

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[9]

-

Hand Protection : Wear appropriate protective gloves (nitrile is standard) to prevent skin exposure.[9]

-

Body Protection : A standard laboratory coat and closed-toe shoes are required.

-

Respiratory Protection : When weighing the powdered form outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation.

Step-by-Step Protocol: Preparation of a 10% (w/v) Stock Solution

This protocol describes the preparation of 50 mL of a 10% (w/v) decyl β-D-glucopyranoside stock solution (~312 mM), a common concentration for laboratory use. The causality behind each step is explained to ensure a self-validating and reproducible process.

Materials:

-

Decyl β-D-glucopyranoside powder (solid)

-

High-purity water (e.g., Milli-Q or equivalent)

-

50 mL conical tube or glass beaker

-

Analytical balance

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

Workflow Diagram:

Caption: Workflow for Preparing a 10% Stock Solution.

Detailed Procedure:

-

Calculation & Weighing :

-

Calculate the required mass: For a 10% (w/v) solution in 50 mL, you need 5.0 grams.

-

Causality : Accurate weighing is paramount for experimental reproducibility.

-

Place a weigh boat on the analytical balance and tare. Using a spatula, carefully weigh 5.0 g of decyl β-D-glucopyranoside powder.

-

Trustworthiness : Perform this step in a chemical fume hood or a vented balance enclosure to minimize inhalation risk. If unavailable, wear an N95 respirator.

-

-

Initial Solubilization :

-

Transfer the powder to a 50 mL conical tube or beaker. Add a magnetic stir bar and approximately 40 mL of high-purity water.

-

Place on a magnetic stir plate at a low-to-medium speed.

-

Causality : Adding solvent to the solute prevents clumping. Gentle stirring is crucial; vigorous agitation will cause excessive foaming due to the surfactant nature of the compound, making accurate volume measurement difficult.

-

-

Final Volume Adjustment :

-

Once the powder is fully dissolved, remove the magnetic stir bar.

-

Carefully add water to bring the final volume to exactly 50 mL.

-

Trustworthiness : This "quantity sufficient" (q.s.) step ensures the final concentration is accurate.

-

-

Sterilization and Storage :

-

For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Causality : Do not autoclave alkyl glucoside solutions. The heat can hydrolyze the glycosidic bond, breaking down the detergent and compromising its function.

-

Aliquot the sterile solution into smaller, single-use volumes (e.g., 1 mL cryovials).

-

Trustworthiness : Aliquoting prevents contamination of the entire stock from repeated use and minimizes degradation from freeze-thaw cycles.

-

-

Labeling and Storage :

-

Clearly label each aliquot with the compound name, concentration (10% w/v), preparation date, and your initials.

-

Store the aliquots at -20°C for long-term stability.[3] A working aliquot can be kept at 2-8°C for short-term use.

-

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures.

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek medical attention.

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[9]

-

Inhalation : Remove to fresh air. If symptoms occur, seek medical attention.[9]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards.[9]

-

Spill Management : For a small spill of the solid, sweep up the material and place it into a suitable container for disposal.[9] Avoid generating dust. For a liquid spill, absorb with an inert material and dispose of it in accordance with local regulations.

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9][10] Do not empty into drains.[10] Unused product and contaminated packaging should be managed in an approved waste disposal facility.

References

-

Chemistry Connection. (n.d.). Safety Data Sheet - Decyl Glucoside. Retrieved from [Link]

-

PubChem. (n.d.). Decyl Glucoside. Retrieved from [Link]

-

Connora Technologies. (n.d.). Decyl-beta-D-glucopyranoside. Retrieved from [Link]

-

Electro-Molecular Discovery Bio. (n.d.). Decyl-beta-D-glucopyranoside. Retrieved from [Link]

-

PCT Nuclear Magnetic Resonance. (n.d.). Decyl-beta-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Decyl-beta-D-glucopyranoside | Electro-Molecular Discovery Bio [emdbio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Decyl Glucoside | C16H32O6 | CID 62142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. moleculardepot.com [moleculardepot.com]

- 8. Decyl beta-D-glucopyranoside, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Decyl β-D-Glucopyranoside in Common Buffer Systems for Life Science Applications

Abstract

Decyl β-D-glucopyranoside (DBG) is a non-ionic surfactant indispensable in biochemical and pharmaceutical research, primarily for its utility in solubilizing membrane proteins and as an excipient in drug formulations.[1][2] Its efficacy is profoundly influenced by the solution environment, particularly the buffer system employed. This guide provides an in-depth analysis of the solubility characteristics of DBG in various aqueous buffer systems. We will explore the fundamental physicochemical properties of DBG, discuss the theoretical underpinnings of its solubility, present detailed protocols for solubility determination, and analyze the impact of common biological buffers—such as phosphate, Tris, and HEPES—on its behavior. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions on buffer selection to optimize experimental outcomes and formulation stability.

Introduction to Decyl β-D-Glucopyranoside

Decyl β-D-glucopyranoside is an alkyl polyglucoside (APG) surfactant derived from renewable resources, typically corn starch (glucose) and coconut or palm oil (decanol).[3][4][5] Its structure consists of a hydrophilic glucose headgroup and a ten-carbon alkyl chain (decyl) as its hydrophobic tail. This amphipathic, non-ionic nature makes it exceptionally mild and less denaturing to protein structures compared to ionic detergents.[6] Consequently, DBG is a preferred agent for the gentle extraction and purification of membrane proteins, enhancing their stability and preserving their biological activity.[7]

Physicochemical Properties

A foundational understanding of DBG's properties is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O₆ | [7][8] |

| Molecular Weight | 320.42 g/mol | [8] |

| Form | White to off-white powder | |

| Critical Micelle Concentration (CMC) | 2.2 mM in water | [6] |

| Solubility in PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | [7] |

| Solubility in Methanol | ≥ 50 mg/mL | |

| Storage Temperature | -20°C | [9] |

The Critical Micelle Concentration (CMC) is a crucial parameter. Below the CMC, DBG exists as monomers in solution. Above this concentration, the monomers self-assemble into micelles.[10] This micellization is the key to its function in solubilizing hydrophobic molecules and membrane proteins. As a non-ionic surfactant, DBG's properties are generally stable across a wide pH range.[3]

Principles of Surfactant Solubility in Buffered Systems

The solubility of a non-ionic surfactant like DBG is not a simple dissolution process but is governed by its phase behavior in water, which is sensitive to temperature, pH, and the presence of solutes like buffer salts.

-

The Krafft Point: This is the temperature below which the surfactant's solubility is very low, as it exists in a crystalline or hydrated solid form. For most applications, DBG is used well above its Krafft point.

-

The Cloud Point (CP): This is the temperature above which an aqueous solution of a non-ionic surfactant becomes turbid and separates into two phases. This phenomenon occurs because the hydrogen bonds between water and the hydrophilic headgroups of the surfactant weaken with increasing temperature, leading to dehydration and aggregation of the micelles. The presence of electrolytes (buffer salts) can significantly influence the cloud point.

-

Effect of pH: While DBG itself is stable over a broad pH range, the buffer's pH can be critical for the stability of the target biomolecule (e.g., a protein).[3] Hydrolysis of the glycosidic bond in DBG is generally slow but can be catalyzed at very low pH.[11]

-

Effect of Ionic Strength: Buffer salts can have a significant impact on the solubility of non-ionic surfactants, a phenomenon known as the "salting effect."

-

Salting-Out: High concentrations of electrolytes can decrease the solubility of the surfactant and lower its cloud point. This is because the ions compete with the surfactant for water molecules, leading to dehydration of the hydrophilic headgroups.[12]

-

Salting-In: In some cases, certain salts at low concentrations can increase solubility.

-

Experimental Determination of Solubility and Cloud Point

A reliable method to assess the suitability of a buffer system is to determine the cloud point of the DBG solution empirically.

Protocol: Visual Determination of Cloud Point

This protocol provides a straightforward method to determine the temperature at which a DBG-buffer solution becomes turbid.

Materials:

-

Decyl β-D-glucopyranoside powder

-

Selected buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Clear glass test tubes or cuvettes

-

Calibrated thermometer or temperature probe

-

Water bath with heating and stirring capabilities

-

Vortex mixer

Procedure:

-

Prepare DBG Solution: Prepare a solution of DBG in the desired buffer at a concentration relevant to your application (e.g., 1% w/v or ~31 mM, which is well above the CMC). Ensure the powder is fully dissolved, using gentle warming if necessary.

-

Aliquot: Place 1-2 mL of the clear DBG-buffer solution into a clear glass test tube.

-

Heating: Place the test tube in the water bath. Insert a thermometer or temperature probe directly into the solution.

-

Observation: Begin slowly heating the water bath while gently stirring the DBG solution.

-

Identify Cloud Point: Observe the solution closely. The cloud point is the temperature at which the solution first becomes visibly turbid or cloudy. Record this temperature.

-

Confirmation: To confirm the transition is reversible, remove the tube from the hot water bath and allow it to cool. The solution should become clear again.

-

Replicates: Repeat the measurement at least three times to ensure accuracy and calculate the average cloud point.

This self-validating protocol ensures that the chosen buffer system will maintain DBG solubility under the intended experimental temperatures.

Experimental Workflow for Cloud Point Determination

Caption: Workflow for determining the cloud point of DBG in a buffer.

DBG Solubility in Common Laboratory Buffers

The choice of buffer can significantly affect DBG's behavior. High ionic strength generally decreases the cloud point, making phase separation more likely at lower temperatures.

Phosphate-Buffered Saline (PBS)

-

Composition: Typically contains ~137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.

-

Ionic Strength: High, due to the presence of NaCl and other salts.

-

Solubility Profile: DBG is sparingly soluble in standard PBS (pH 7.2), with reported limits in the range of 1-10 mg/mL.[7] The high salt concentration can significantly depress the cloud point.

-

Causality: The high concentration of Na⁺ and Cl⁻ ions effectively "salts out" the surfactant by dehydrating its hydrophilic glucose headgroups, promoting micellar aggregation and phase separation.[12] Researchers should exercise caution when using DBG in high-salt buffers, especially if temperature fluctuations are expected.

Tris-Based Buffers (e.g., Tris-HCl, TBS)

-

Composition: Based on tris(hydroxymethyl)aminomethane, often with added NaCl (e.g., 150 mM in TBS).

-

Ionic Strength: Can be adjusted. Tris-HCl alone has a lower ionic strength than PBS or TBS.

-

Solubility Profile: DBG generally exhibits better solubility in Tris-based buffers with low to moderate salt concentrations compared to PBS. However, adding high concentrations of NaCl (as in TBS) will again lead to a depression of the cloud point.

-

Expert Insight: Tris is a primary amine and its pKa is temperature-dependent. This should be considered in experiments involving temperature gradients. For membrane protein work, Tris is often favored over phosphate, as phosphate can sometimes interfere with protein-ligand interactions or purification columns.

HEPES Buffers

-

Composition: A zwitterionic buffer, often used in cell culture and protein studies.

-

Ionic Strength: Moderate, and can be adjusted with NaCl if needed.

-

Solubility Profile: HEPES is generally well-tolerated and provides good solubility for DBG. Its zwitterionic nature makes it less likely to participate in disruptive interactions compared to phosphate ions.

-

Trustworthiness: HEPES is known for maintaining a stable pH over a range of temperatures and is considered a "Good's" buffer, designed for biological compatibility. This makes it a reliable choice for sensitive protein systems where maintaining both protein and surfactant integrity is paramount.

Summary of DBG Behavior in Different Buffers

| Buffer System | Typical pH Range | Ionic Strength | Expected DBG Solubility & Cloud Point | Key Considerations |

| Water | ~7.0 | Very Low | High solubility, high cloud point. | Lacks buffering capacity for biological samples. |

| PBS | 7.2 - 7.4 | High | Sparingly soluble, significantly lowered cloud point. | High risk of phase separation.[7] |

| Tris-HCl | 7.0 - 9.0 | Low to Moderate | Good solubility, higher cloud point than PBS. | pH is temperature-dependent. |

| TBS | 7.2 - 7.6 | High | Reduced solubility, lowered cloud point. | Similar to PBS, use with caution. |

| HEPES | 6.8 - 8.2 | Moderate | Good solubility, stable performance. | Excellent choice for sensitive protein applications. |

| Acetate/Citrate | 3.6 - 5.6 | Variable | Generally good, but extreme pH can risk hydrolysis. | Ensure protein stability at acidic pH.[13] |

Practical Recommendations & Logical Framework

The optimal buffer for a given application is a balance between the requirements of the surfactant and the biological system.

Preparing Stock Solutions

Due to its moderate solubility in buffers, it is often practical to prepare a high-concentration stock solution of DBG in ultrapure water (e.g., 10-20% w/v), which can be warmed gently to aid dissolution. This stock can then be added to a more concentrated buffer to achieve the final desired concentrations of both surfactant and buffer components. This method avoids the difficulty of dissolving powdered DBG directly into a high-salt buffer.

Choosing the Right Buffer System

The following decision-making framework can guide the selection process:

Logical Framework for Buffer Selection

Caption: Decision framework for selecting a suitable buffer for use with DBG.

Conclusion

The solubility and phase behavior of Decyl β-D-glucopyranoside are critically dependent on the composition of the aqueous buffer system. While DBG is a versatile and gentle non-ionic surfactant, its performance is intimately linked to solution parameters such as ionic strength and temperature. High concentrations of electrolytes, characteristic of buffers like PBS, can significantly reduce DBG's cloud point and lead to undesirable phase separation. In contrast, zwitterionic buffers like HEPES or low-salt Tris buffers generally offer a more stable environment. For any new application, it is imperative for the researcher to empirically validate the chosen buffer system, preferably by determining the cloud point under the proposed experimental conditions. This due diligence ensures the integrity of the experiment and the reliability of the results.

References

-

NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from novoprolabs.com. [Link]

-

ResearchGate. (n.d.). glucopyranoside and n -Decyl-β- d -maltopyranoside Mixtures at the Liquid−Vapor Interface | Request PDF. Retrieved from researchgate.net. [Link]

-

Wikipedia. (n.d.). Alkyl polyglycoside. Retrieved from en.wikipedia.org. [Link]

-

Ataman Kimya. (n.d.). DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). Retrieved from atamankimya.com. [Link]

-

Wikipedia. (n.d.). Decyl glucoside. Retrieved from en.wikipedia.org. [Link]

-

Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

-

Scrivener, A. M., et al. (n.d.). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. PMC - NIH. [Link]

-

PubChem - NIH. (n.d.). Decyl hexopyranoside | C16H32O6 | CID 4523964. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alkyl polyglycoside - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. Decyl glucoside - Wikipedia [en.wikipedia.org]

- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Decyl hexopyranoside | C16H32O6 | CID 4523964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. moleculardepot.com [moleculardepot.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

Decyl β-D-glucopyranoside: A Gentle Powerhouse in Proteomics and Genetic Engineering

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl β-D-glucopyranoside (DBG) is a non-ionic surfactant that has carved an indispensable niche in the realms of proteomics and genetic engineering.[1][2] Its utility stems from a unique combination of physicochemical properties: a capacity for gentle yet effective disruption of lipid bilayers and an inherent biocompatibility that preserves the structural and functional integrity of proteins.[3][4][5] This guide provides an in-depth exploration of DBG's mechanism of action, its pivotal roles in the extraction and stabilization of membrane proteins for structural and functional proteomics, and its applications in the purification of recombinant proteins. We will delve into the causality behind its selection over other detergents, provide field-proven protocols, and offer insights to empower researchers in leveraging this versatile tool for groundbreaking discoveries.

The Molecular Logic of Decyl β-D-glucopyranoside

Decyl β-D-glucopyranoside is an amphipathic molecule, characterized by a hydrophilic β-D-glucopyranose headgroup and a hydrophobic C10 alkyl tail.[6] This structure is fundamental to its function. Unlike ionic detergents (e.g., SDS) which carry a net charge and tend to denature proteins by disrupting internal electrostatic interactions, DBG's uncharged headgroup allows it to break lipid-lipid and lipid-protein interactions with minimal disturbance to the native conformation of proteins.[4][5] This makes it a "mild" or "non-denaturing" detergent, ideal for applications where protein activity is paramount.[3][5]

The Critical Micelle Concentration (CMC): The Key to Controlled Solubilization

The functionality of any detergent is intrinsically linked to its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into spherical structures called micelles.[7] Below the CMC, DBG exists as monomers. Above the CMC, additional DBG molecules form micelles, creating a reservoir of detergent aggregates capable of encapsulating hydrophobic molecules.[7]

The significance of the CMC is profound in experimental design. For effective membrane protein solubilization, the detergent concentration must be significantly above the CMC to ensure a sufficient population of micelles is available to extract the protein from the lipid bilayer and form stable protein-detergent complexes.[8][9]

Physicochemical Properties

A summary of DBG's key properties provides a quantitative basis for its application.

| Property | Value | Significance in Application |

| Molecular Weight | 320.42 g/mol [6][10] | Essential for calculating molar concentrations for buffer preparation. |

| Critical Micelle Concentration (CMC) | ~2.2 mM (in water)[6][11] | A moderate CMC; higher than DDM but lower than Octyl Glucoside, offering a balance between efficacy and ease of removal. |

| Appearance | White to off-white powder[6][12] | Indicates purity and stability. |

| Solubility | Soluble in water and methanol[6][10] | Facilitates easy preparation of stock solutions for experimental use. |

| Classification | Non-ionic Surfactant[3][10][13] | Underpins its gentle, non-denaturing action on proteins. |

Core Applications in Proteomics

DBG's primary role in proteomics is the solubilization and stabilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.[14] These proteins constitute a significant portion of the proteome and are major drug targets, making their study critical for drug development.[14]

Mechanism of Membrane Protein Extraction

The extraction of an integral membrane protein is a delicate process of replacing the native lipid bilayer with a detergent scaffold. DBG accomplishes this by partitioning into the cell membrane, disrupting its structure, and forming mixed micelles containing lipids, protein, and detergent. This process effectively shields the protein's hydrophobic transmembrane domains from the aqueous solvent, maintaining its folded state.[9]

Caption: Mechanism of membrane protein solubilization by Decyl β-D-glucopyranoside.

Structural Proteomics: Paving the Way for Crystallization

Obtaining high-resolution atomic structures of membrane proteins via X-ray crystallography is a monumental challenge. A key prerequisite is the formation of well-ordered, three-dimensional crystals. DBG facilitates this by forming uniform and stable protein-detergent complexes (PDCs).[15][16][17] The homogeneity of these PDCs is critical, as it allows them to pack into a crystal lattice. The relatively small micelle size of DBG compared to other detergents like Dodecyl Maltoside (DDM) can sometimes be advantageous, reducing the flexible or disordered regions around the protein and promoting crystal contacts.[18]

Compatibility with Mass Spectrometry (MS)

Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins.[19] However, detergents can severely interfere with the analysis by suppressing the ionization of peptides.[20][21] Non-ionic detergents like DBG are generally more MS-compatible than their ionic counterparts.[22] While direct analysis in the presence of DBG is challenging, its properties facilitate easier removal through methods like dialysis or size-exclusion chromatography compared to detergents with very low CMCs. The development of cleavable surfactants, which mimic the properties of non-ionic detergents but can be degraded before MS analysis, further highlights the need for gentle solubilization agents in the proteomics workflow.[23][24]

Role in Genetic Engineering and Recombinant Protein Production

Genetic engineering enables the production of large quantities of specific proteins, known as recombinant proteins, in host organisms like E. coli or yeast.[25][26] While DBG is not directly involved in the genetic manipulation or expression process itself, it is a critical tool in the downstream processing and purification, particularly for recombinant membrane proteins.[1][2]

Extraction of Recombinant Membrane Proteins

When a membrane protein is overexpressed in a host system, it integrates into the host's cellular membranes.[27] The first step in purification is to liberate this protein from the membrane environment. DBG is used to gently lyse the cells and solubilize the membranes, releasing the target recombinant protein in a stable, active form, ready for subsequent purification steps such as affinity chromatography.[8][28]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Decyl β-D-glucopyranoside | New Haven Pharma [newhavenpharma.com]

- 3. Non-Ionic Detergents | Non-Ionic Detergents for Sale [gbiosciences.com]

- 4. Detergent Solutions | Non-Ionic, Ionic, Zwitterionic | Protein Research Products - GBiosciences Genotech [genotech.com]

- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. chemimpex.com [chemimpex.com]

- 13. bluetigerscientific.com [bluetigerscientific.com]

- 14. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 15. Decyl-beta-D-glucopyranoside | Connora Technologies [connoratech.com]

- 16. Decyl-beta-D-glucopyranoside | Electro-Molecular Discovery Bio [emdbio.com]

- 17. Decyl-beta-D-glucopyranoside | Peak Tech Chromatography [peaktekhplc.com]

- 18. mdpi.com [mdpi.com]

- 19. Molecular Biologist's Guide to Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

- 26. Recent Developments in Bioprocessing of Recombinant Proteins: Expression Hosts and Process Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cube-biotech.com [cube-biotech.com]

Methodological & Application

Protocol for solubilizing membrane proteins with Decyl beta-D-glucopyranoside.

Application Note & Protocol

Effective Solubilization of Membrane Proteins Using Decyl-β-D-glucopyranoside (DBG): Principles and Practices

Introduction: The Challenge of Membrane Protein Integrity

Membrane proteins are central to cellular communication, transport, and energy transduction, representing over 60% of modern drug targets. However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a significant challenge for biochemical and structural analysis. Removing these proteins from their native environment requires agents that can disrupt the membrane while preserving the protein's native conformation and function. The choice of detergent is therefore one of the most critical decisions in the entire workflow.

This guide provides a detailed protocol and the underlying principles for using Decyl-β-D-glucopyranoside (DBG), a non-ionic detergent widely valued for its gentle action and effectiveness in solubilizing and stabilizing membrane proteins for downstream applications.

Understanding Decyl-β-D-glucopyranoside (DBG)

Decyl-β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl glucoside family. Its structure consists of a ten-carbon alkyl chain (hydrophobic tail) and a glucose head group (hydrophilic). This amphipathic nature allows it to effectively shield the hydrophobic transmembrane domains of proteins from the aqueous solvent, mimicking the native lipid environment.

The efficacy of a detergent is largely defined by its physicochemical properties, particularly its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles. Effective membrane solubilization typically occurs at or above the detergent's CMC. DBG's relatively high CMC is advantageous as it allows for its removal through dialysis, a common requirement for reconstitution or certain functional assays.

Table 1: Physicochemical Properties of Decyl-β-D-glucopyranoside (DBG)

| Property | Value | Source |

| Molecular Weight | 322.4 g/mol | |

| Critical Micelle Conc. (CMC) | 2.0 - 2.4 mM | |

| Aggregation Number | ~77 | |

| Appearance | White crystalline solid | |

| Detergent Class | Non-ionic |

Why Choose DBG?

-

Gentle & Non-denaturing: As a non-ionic detergent, DBG disrupts lipid-lipid and lipid-protein interactions with minimal disruption to protein-protein interactions, often preserving the native structure and activity of the target protein.

-

High CMC: Its high CMC (2.2 mM) simplifies its removal from protein preparations using techniques like dialysis or gel filtration, which is crucial for subsequent functional studies or crystallization.

-

Chemical Definition: DBG is a well-defined, homogenous compound, ensuring high reproducibility between experiments, unlike less-defined detergents like Triton X-100.

Mechanism of Solubilization

The process of membrane solubilization by detergents is a stepwise partitioning process. Below the CMC, detergent monomers integrate into the lipid bilayer. As the concentration increases and surpasses the CMC, the bilayer becomes saturated, leading to its disintegration into mixed micelles containing lipids, detergent molecules, and the membrane protein of interest.

Caption: Mechanism of membrane protein solubilization by DBG.

Experimental Protocol: A Validating Workflow

This protocol is designed as a self-validating system. The initial screening step is crucial for identifying the optimal conditions for your specific protein of interest before proceeding to a large-scale preparation.

Using Decyl beta-D-glucopyranoside for integral membrane protein extraction.

Application Note & Protocol

Topic: High-Yield Extraction of Integral Membrane Proteins Using the Non-ionic Detergent Decyl β-D-glucopyranoside

Audience: Researchers, scientists, and drug development professionals.

Abstract

Integral membrane proteins (IMPs) are critical targets for biomedical research and drug development, yet their extraction from the native lipid bilayer presents a significant biochemical challenge. The choice of detergent is paramount for successfully solubilizing these proteins while preserving their structural integrity and biological activity. This document provides a detailed guide to using Decyl β-D-glucopyranoside, a mild, non-ionic alkyl glucoside detergent, for the efficient extraction of IMPs. We will explore the physicochemical principles governing its function, provide a detailed step-by-step protocol for membrane solubilization, and offer strategies for optimization and troubleshooting.

Guiding Principles: Understanding Decyl β-D-glucopyranoside

Decyl β-D-glucopyranoside (DBG) belongs to the class of non-ionic detergents, which are characterized by an uncharged, hydrophilic head group.[1] This property makes them particularly gentle, as they primarily disrupt lipid-lipid and lipid-protein interactions without breaking native protein-protein interactions.[1] DBG is effective at mimicking the amphipathic lipid bilayer environment, thereby stabilizing the hydrophobic transmembrane domains of IMPs in aqueous solutions.[1][2] A successful solubilization strategy hinges on understanding the detergent's properties, most notably its Critical Micelle Concentration (CMC).

The Critical Micelle Concentration (CMC)

The CMC is the specific concentration at which detergent monomers in a solution begin to self-assemble into non-covalent aggregates called micelles.[2][3] Below the CMC, detergent exists as monomers. Above the CMC, both monomers and micelles coexist, with any additional detergent primarily forming more micelles.[3] For effective membrane protein extraction, the detergent concentration must be significantly above the CMC to ensure a sufficient population of micelles is available to encapsulate the proteins as they are extracted from the lipid bilayer.[2][4]

Physicochemical Properties

A summary of the key properties of Decyl β-D-glucopyranoside is essential for designing and optimizing extraction protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O₆ | [5] |

| Molecular Weight | 320.4 g/mol | [5] |

| Class | Non-ionic | [1][5] |

| Critical Micelle Conc. (CMC) | ~2.2 mM (0.07% w/v) | [6] |

| Aggregation Number | ~75 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Sparingly soluble in PBS (pH 7.2) | [5] |

Mechanism of Membrane Solubilization

The extraction of an integral membrane protein is a multi-stage process that transitions the protein from a lipid environment to a detergent-micelle environment. The process is driven by the amphipathic nature of the detergent molecules.[2]

-

Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.

-

Saturation: As the detergent concentration increases, the membrane becomes saturated, leading to the destabilization of the bilayer structure.

-

Micelle Formation: At and above the CMC, the bilayer is disrupted, and membrane components (proteins and lipids) are incorporated into mixed micelles with the detergent.[7] The hydrophobic transmembrane domains of the protein are shielded by the detergent's hydrophobic tails, while the hydrophilic head groups of the detergent face the aqueous solvent, keeping the complex soluble.[2]

Caption: Mechanism of IMP solubilization by detergent.

Protocol: Integral Membrane Protein Extraction

This protocol provides a general framework for extracting IMPs from cultured cells. Optimization of detergent concentration, buffer composition, and incubation times is critical and should be performed for each specific protein.[2][8]

Materials and Reagents

-

Cell Pellet: From a suitable expression system (e.g., E. coli, HEK293 cells).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh).

-

Membrane Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA. (High salt wash to remove peripheral proteins).

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 1 mM DTT (optional), and Decyl β-D-glucopyranoside.

-

Equipment: Dounce homogenizer or sonicator, refrigerated ultracentrifuge and appropriate rotors, standard laboratory consumables.

Step-by-Step Methodology

Part A: Membrane Preparation

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mL per gram of cell paste). Disrupt the cells using a Dounce homogenizer, sonication, or a French press.[9] Causality: Mechanical disruption is required to break open the cells and release the cellular contents, including membranes.

-